3-(tert-butyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .Scientific Research Applications
Copper-Catalyzed Aminosulfonylation
A study developed a facile copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates, utilizing tert-butyl peroxybenzoate and XPhos ligand. This method directly synthesized a variety of potentially bioactive 1,3-oxazines, highlighting the versatility and economic efficiency of using tert-butyl groups in catalysis processes for synthesizing bioactive molecules (W. Dong et al., 2021).
Kinetic Resolution and Enantioselectivity
The kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]-benzoxazine through acylation by various chiral acyl chlorides was studied. This work provides a preparative method for obtaining enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals, demonstrating the importance of tert-butyl groups in stereoselective synthesis (S. A. Vakarov et al., 2019).
Synthesis and Polymerization Behavior
Research on the synthesis, characterization, and polymerization behavior of difunctional benzoxazine monomers, such as those incorporating tert-butyl groups, has contributed to advancements in polymer science. These studies focus on the thermal and photochemical polymerization of benzoxazines, which are vital for developing new materials with specific mechanical and thermal properties (Yanfang Liu et al., 2010).
Larvicidal and Antimicrobial Activities
A series of novel triazinone derivatives, including 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, were synthesized and evaluated for their antimicrobial properties and mosquito larvicidal activity. This research highlights the potential of using tert-butyl and related compounds in developing new agents for pest control and disease prevention (C. Kumara et al., 2015).
Proton Exchange Membrane Applications
A novel sulfonic acid-containing benzoxazine monomer was synthesized for use in direct methanol fuel cells, showcasing the role of tert-butyl groups in creating materials with high proton conductivity and low methanol permeability, critical for fuel cell performance (B. Yao et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-tert-butyl-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-14-6-9-16(10-7-14)25(22,23)21-17-12-15(2)8-11-18(17)24-13-19(21)20(3,4)5/h6-12,19H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITWLUWLYLPZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(COC3=C2C=C(C=C3)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.